7-Deazaguanin

Übersicht

Beschreibung

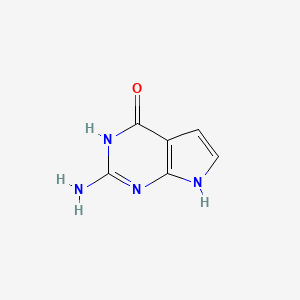

7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .

Wissenschaftliche Forschungsanwendungen

7-Deazaguanin und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese verschiedener Nukleosidanaloga verwendet.

Medizin: Untersucht auf seine potenziellen antiviralen und anticancerogenen Eigenschaften.

Industrie: Wird bei der Produktion von biologisch aktiven Naturstoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in DNA und tRNA, wo es Guanin ersetzt. Diese Modifikation verändert die Struktur und Funktion der Nukleinsäuren und beeinflusst Prozesse wie Translation und Replikation. Die molekularen Ziele umfassen tRNA-Guanin-Transglycosylase-Enzyme, die den Austausch von Guanin gegen this compound katalysieren .

Ähnliche Verbindungen:

Queuosin (Q): Ein modifiziertes Nukleosid, das in tRNA vorkommt.

Archaeosin (G+): Ein weiteres modifiziertes Nukleosid, das in tRNA vorkommt.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, sowohl in DNA als auch in tRNA eingebaut zu werden, während Queuosin und Archaeosin hauptsächlich in tRNA vorkommen. Diese doppelte Funktionalität macht this compound zu einer vielseitigen Verbindung in der molekularen Biologie .

Safety and Hazards

Wirkmechanismus

7-Deazaguanine: primarily targets the cellular machinery involved in nucleic acid metabolism. Specifically, it interacts with enzymes responsible for guanine biosynthesis and incorporation into RNA and DNA.

Biochemical Pathways:

7-Deazaguanine: impacts several pathways:

Stress Response and Adaptability: Beyond translation, deazaguanine modifications play a role in cellular stress resistance and self-nonself discrimination. They directly influence an organism’s adaptability to changing environments .

Biochemische Analyse

Biochemical Properties

7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .

Cellular Effects

7-Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .

Molecular Mechanism

The molecular mechanism of 7-Deazaguanine involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .

Metabolic Pathways

The biosynthetic pathway to the 7-deazaguanine-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Biosynthese von 7-Deazaguanin beinhaltet eine mehrstufige Umwandlung von Guanosintriphosphat (GTP) zu 7-Cyano-7-deazaguanin (preQ0). Dieser Prozess wird von einer Reihe von Enzymen katalysiert, darunter FolE, QueD, QueE und QueC . Das Schlüsselintermediat preQ0 wird dann weiter modifiziert, um verschiedene Derivate von this compound zu erzeugen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Fermentation von Bakterien, die über die notwendigen biosynthetischen Pfade verfügen. Gentechnik-Techniken werden häufig eingesetzt, um die Ausbeute und Effizienz des Produktionsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Deazaguanin durchläuft verschiedene chemische Reaktionen, darunter Transglykosylierung, Oxidation und Reduktion. Die Transglykosylierungsreaktion beinhaltet den Austausch einer Guaninbase in der DNA gegen 7-Cyano-7-deazaguanin, der von tRNA-Guanin-Transglycosylase-Enzymen katalysiert wird .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen ATP, das für den Einbau von preQ0 in die DNA erforderlich ist, sowie verschiedene Enzyme wie DpdA, DpdB und DpdC .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 2′-Desoxy-7-Cyano-7-deazaguanosin (dPreQ0) und 2′-Desoxy-7-Amido-7-deazaguanosin (dADG) .

Vergleich Mit ähnlichen Verbindungen

Queuosine (Q): A modified nucleoside found in tRNA.

Archaeosine (G+): Another modified nucleoside found in tRNA.

Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes 7-deazaguanine a versatile compound in molecular biology .

Eigenschaften

IUPAC Name |

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFFPNXVJANFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223745 | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-55-7 | |

| Record name | 7-Deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

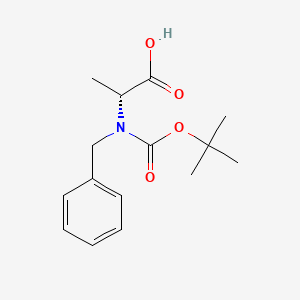

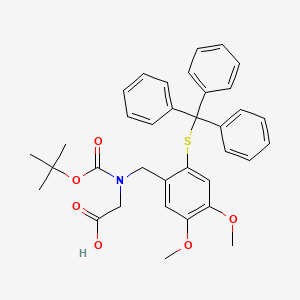

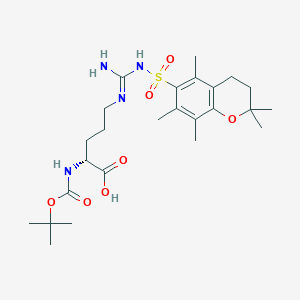

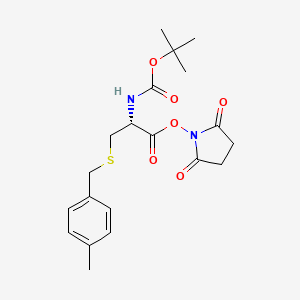

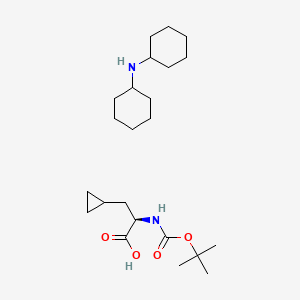

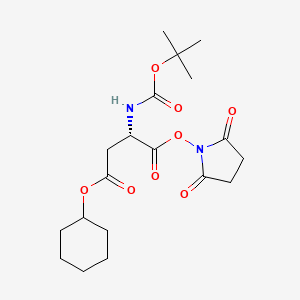

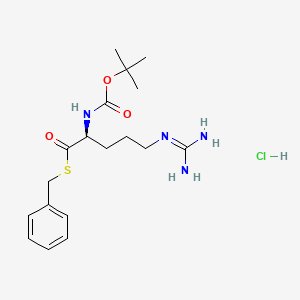

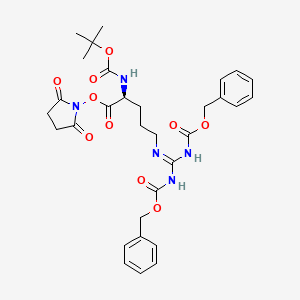

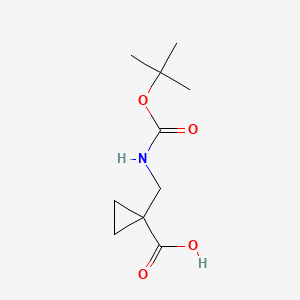

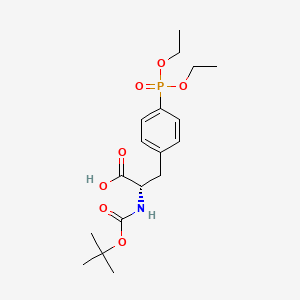

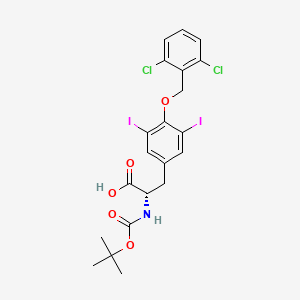

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B613719.png)

![(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B613722.png)

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)